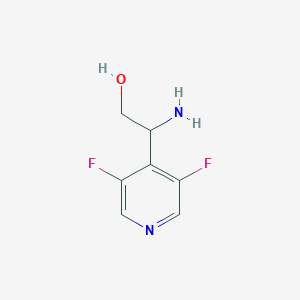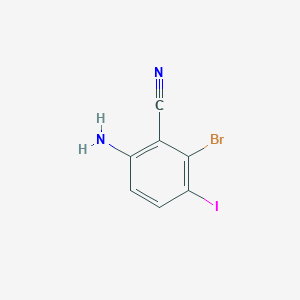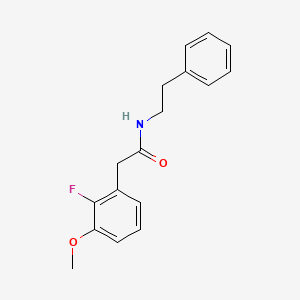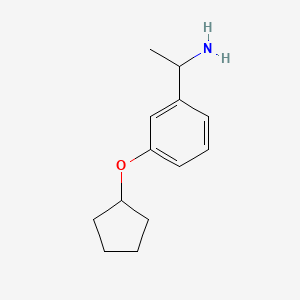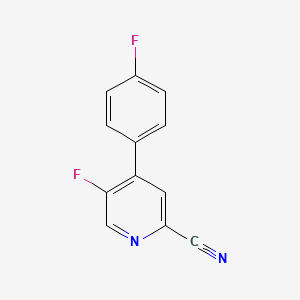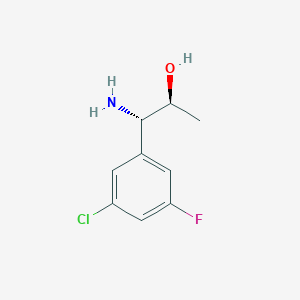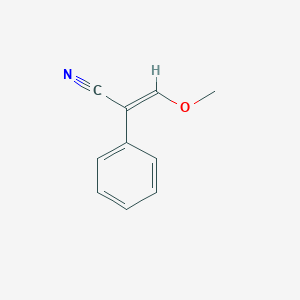
(E)-3-Methoxy-2-phenylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Methoxy-2-phenylacrylonitrile is an organic compound characterized by its methoxy group attached to a phenyl ring and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methoxy-2-phenylacrylonitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification process may involve crystallization or distillation techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Methoxy-2-phenylacrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 3-Methoxy-2-phenylethylamine.
Substitution: 4-Nitro-3-methoxy-2-phenylacrylonitrile or 4-Bromo-3-methoxy-2-phenylacrylonitrile.
Scientific Research Applications
(E)-3-Methoxy-2-phenylacrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (E)-3-Methoxy-2-phenylacrylonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can act as a bioisostere for carboxylic acids, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-Methoxy-2-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
(E)-3-Methoxy-2-phenylacrylic acid: Contains a carboxylic acid group in place of the nitrile.
(E)-3-Methoxy-2-phenylacrylamide: Features an amide group instead of a nitrile.
Uniqueness
(E)-3-Methoxy-2-phenylacrylonitrile is unique due to its combination of a methoxy group, phenyl ring, and nitrile moiety, which imparts distinct chemical reactivity and potential applications. Its nitrile group offers versatility in further chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(E)-3-methoxy-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C10H9NO/c1-12-8-10(7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/b10-8- |
InChI Key |
ZWURCFAKSCIVOW-NTMALXAHSA-N |
Isomeric SMILES |
CO/C=C(/C#N)\C1=CC=CC=C1 |
Canonical SMILES |
COC=C(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




